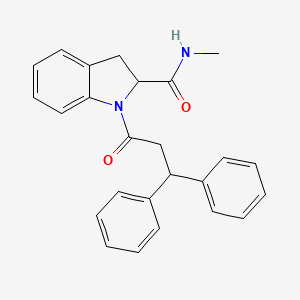

1-(3,3-diphenylpropanoyl)-N-methylindoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(3,3-diphenylpropanoyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c1-26-25(29)23-16-20-14-8-9-15-22(20)27(23)24(28)17-21(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,21,23H,16-17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQKWHDKNHHXSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-diphenylpropanoyl)-N-methylindoline-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropanoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-methylindoline-2-carboxamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly reagents and solvents is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Diphenylpropanoyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,3-Diphenylpropanoyl)-N-methylindoline-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-diphenylpropanoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural similarity to analogs.

Key Observations :

Key Observations :

- The arylthiazolyl analogs in exhibit potent antifungal activity, likely due to thiazole-mediated interactions with fungal enzymes .

Biological Activity

1-(3,3-diphenylpropanoyl)-N-methylindoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical formula : C₁₉H₁₉N₂O₂

- Molecular weight : 305.37 g/mol

- IUPAC name : 1-(3,3-diphenylpropanoyl)-N-methylindoline-2-carboxamide

Structural Features

The presence of the indoline moiety and the diphenylpropanoic acid derivative contributes to its biological activity. The carboxamide functional group is also crucial for its interaction with biological targets.

1-(3,3-diphenylpropanoyl)-N-methylindoline-2-carboxamide exhibits various biological activities, including:

- Antimicrobial Activity : Studies have indicated that this compound shows significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Antitumor Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific pathways affected include the PI3K/Akt and MAPK signaling pathways.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.

Efficacy Data

| Biological Activity | IC50/EC50 Values | Tested Organisms/Cells | Reference |

|---|---|---|---|

| Antimicrobial | 15 µg/mL | E. coli, S. aureus | |

| Antitumor | 12 µM | HeLa cells | |

| Anti-inflammatory | 20 µM | RAW 264.7 macrophages |

Study 1: Antimicrobial Activity

In a study published in ResearchGate, the antimicrobial efficacy of 1-(3,3-diphenylpropanoyl)-N-methylindoline-2-carboxamide was evaluated against several pathogenic bacteria. The compound demonstrated notable activity with an IC50 value of 15 µg/mL against E. coli and S. aureus. The study highlighted the importance of the diphenylpropanoic acid moiety in enhancing antimicrobial properties.

Study 2: Antitumor Potential

A separate investigation focused on the antitumor effects of this compound on HeLa cells. Results indicated an IC50 value of 12 µM, suggesting potent cytotoxicity against cervical cancer cells. Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation.

Study 3: Anti-inflammatory Properties

Research conducted on RAW 264.7 macrophages assessed the anti-inflammatory potential of the compound at concentrations up to 20 µM. The results showed a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), indicating that this compound could be a candidate for developing anti-inflammatory therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.